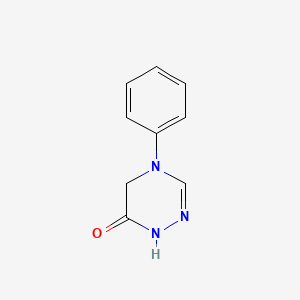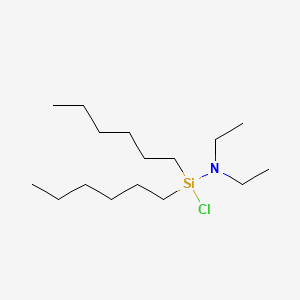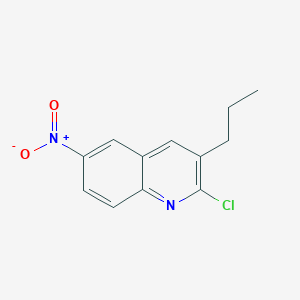
2-Chloro-6-nitro-3-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitro-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family.
Méthodes De Préparation
The synthesis of 2-Chloro-6-nitro-3-propylquinoline can be achieved through several methods. One common approach involves the nitration of 2-chloro-3-propylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .
Industrial production methods often involve the use of microwave irradiation, which offers advantages such as reduced reaction times and higher yields. This method is also more environmentally friendly compared to traditional heating methods .
Analyse Des Réactions Chimiques
2-Chloro-6-nitro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-chloro-6-amino-3-propylquinoline.
Substitution: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
Mécanisme D'action
The biological activity of 2-Chloro-6-nitro-3-propylquinoline is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is thought to involve the inhibition of heme detoxification in the malaria parasite .
Comparaison Avec Des Composés Similaires
2-Chloro-6-nitro-3-propylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used in the synthesis of various heterocyclic systems and exhibits different biological activities.
6-Nitroquinoline: Similar to this compound, this compound also shows antimicrobial properties but lacks the chloro and propyl substituents, which may affect its overall activity.
The unique combination of the chloro, nitro, and propyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
610320-23-5 |
|---|---|
Formule moléculaire |
C12H11ClN2O2 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
2-chloro-6-nitro-3-propylquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-3-8-6-9-7-10(15(16)17)4-5-11(9)14-12(8)13/h4-7H,2-3H2,1H3 |
Clé InChI |
JJHFBNDOVWEOFB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
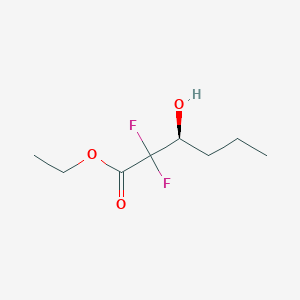

![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)

![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
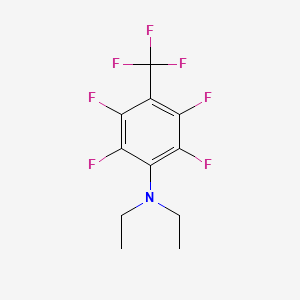
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
